molecular formula C20H24N2O3S B14478852 Benzamide, 2,2'-sulfinylbis[N-(1-methylethyl)- CAS No. 65838-71-3

Benzamide, 2,2'-sulfinylbis[N-(1-methylethyl)-

Cat. No.: B14478852
CAS No.: 65838-71-3
M. Wt: 372.5 g/mol
InChI Key: RAWJMXRNKFQUKG-UHFFFAOYSA-N
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Description

Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] is a chemical compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol . . This compound is characterized by the presence of a sulfinyl group (SO) linking two benzamide moieties, each substituted with an isopropyl group.

Preparation Methods

The synthesis of Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] typically involves the reaction of benzamide derivatives with sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] can be compared with other benzamide derivatives, such as:

The uniqueness of Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] lies in its sulfinyl linkage, which imparts distinct chemical and biological properties compared to other benzamide derivatives.

Properties

CAS No.

65838-71-3

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-propan-2-yl-2-[2-(propan-2-ylcarbamoyl)phenyl]sulfinylbenzamide

InChI

InChI=1S/C20H24N2O3S/c1-13(2)21-19(23)15-9-5-7-11-17(15)26(25)18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChI Key

RAWJMXRNKFQUKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C(=O)NC(C)C

Origin of Product

United States

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